molecular formula C12H8FNO2 B1355469 4-(4-Fluorophenyl)nicotinic acid CAS No. 32923-72-1

4-(4-Fluorophenyl)nicotinic acid

Cat. No.: B1355469
CAS No.: 32923-72-1
M. Wt: 217.2 g/mol
InChI Key: MTERFRVVJUCSIL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H8FNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a 4-fluorophenyl group

Scientific Research Applications

4-(4-Fluorophenyl)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Safety and Hazards

Safety data sheets suggest that exposure to 4-(4-Fluorophenyl)nicotinic acid should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)nicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. In this case, 4-bromo-4-fluorobenzene is coupled with 4-pyridylboronic acid under the following conditions:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80°C

    Time: 12 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 4-(4-Fluorophenyl)pyridine-3-carboxylic acid.

    Reduction: Formation of 4-(4-Fluorophenyl)nicotinamide.

    Substitution: Formation of 4-(4-Methoxyphenyl)nicotinic acid.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)nicotinic acid
  • 4-(4-Bromophenyl)nicotinic acid
  • 4-(4-Methylphenyl)nicotinic acid

Comparison

Compared to its analogs, 4-(4-Fluorophenyl)nicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(4-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)10-5-6-14-7-11(10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTERFRVVJUCSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557110
Record name 4-(4-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32923-72-1
Record name 4-(4-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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